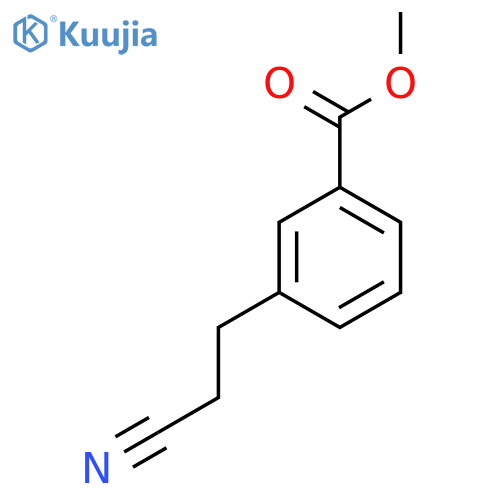

Cas no 1125633-27-3 (Methyl 3-(2-cyanoethyl)benzoate)

Methyl 3-(2-cyanoethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(2-cyanoethyl)benzoate

- Methyl 3-(2-cyanoethyl)benzoate

-

- インチ: 1S/C11H11NO2/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8H,3,5H2,1H3

- InChIKey: QBGOKYKMELZQSE-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC=CC(=C1)CCC#N)=O

計算された属性

- せいみつぶんしりょう: 189.078978594g/mol

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 2.4

Methyl 3-(2-cyanoethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1754813-5.0g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1754813-10.0g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1754813-5g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 5g |

$2277.0 | 2023-09-20 | ||

| Enamine | EN300-1754813-0.1g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 0.1g |

$691.0 | 2023-09-20 | ||

| Enamine | EN300-1754813-0.25g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 0.25g |

$723.0 | 2023-09-20 | ||

| Enamine | EN300-1754813-0.5g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 0.5g |

$754.0 | 2023-09-20 | ||

| Enamine | EN300-1754813-10g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 10g |

$3376.0 | 2023-09-20 | ||

| Enamine | EN300-1754813-1.0g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 1g |

$785.0 | 2023-06-03 | ||

| Enamine | EN300-1754813-0.05g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 0.05g |

$660.0 | 2023-09-20 | ||

| Enamine | EN300-1754813-2.5g |

methyl 3-(2-cyanoethyl)benzoate |

1125633-27-3 | 2.5g |

$1539.0 | 2023-09-20 |

Methyl 3-(2-cyanoethyl)benzoate 関連文献

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

Methyl 3-(2-cyanoethyl)benzoateに関する追加情報

Comprehensive Overview of Methyl 3-(2-cyanoethyl)benzoate (CAS No. 1125633-27-3)

Methyl 3-(2-cyanoethyl)benzoate (CAS No. 1125633-27-3) is a specialized organic compound widely used in pharmaceutical and chemical research. This ester derivative combines a benzoate core with a cyanoethyl functional group, making it a versatile intermediate in organic synthesis. Researchers and industry professionals often seek high-purity Methyl 3-(2-cyanoethyl)benzoate for applications ranging from drug development to material science.

The chemical structure of Methyl 3-(2-cyanoethyl)benzoate features a methyl ester group attached to a benzene ring, which is further substituted with a 2-cyanoethyl moiety. This unique combination enhances its reactivity, allowing it to participate in various chemical transformations. The presence of the cyano group makes it particularly useful in nucleophilic addition reactions, a topic of significant interest in modern synthetic chemistry.

One of the key applications of Methyl 3-(2-cyanoethyl)benzoate is in the synthesis of active pharmaceutical ingredients (APIs). Its ability to act as a precursor in the formation of more complex molecules has made it a valuable tool in medicinal chemistry. Recent trends in drug discovery emphasize the need for efficient and scalable synthetic routes, and Methyl 3-(2-cyanoethyl)benzoate fits perfectly into this paradigm. Researchers frequently inquire about its synthetic pathways and reaction mechanisms, highlighting its importance in the field.

In addition to pharmaceutical applications, Methyl 3-(2-cyanoethyl)benzoate is also explored in material science. Its incorporation into polymers and coatings can impart unique properties such as enhanced durability and chemical resistance. With the growing demand for advanced materials in electronics and renewable energy sectors, the role of specialized intermediates like Methyl 3-(2-cyanoethyl)benzoate is gaining attention. Users often search for material science applications of cyanoethyl benzoates, reflecting this emerging interest.

The market for Methyl 3-(2-cyanoethyl)benzoate is influenced by its demand in research and industrial applications. Suppliers and manufacturers focus on providing high-quality batches with consistent purity, as even minor impurities can affect downstream processes. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify the compound's purity, a detail frequently queried by buyers and researchers alike.

Safety and handling of Methyl 3-(2-cyanoethyl)benzoate are also critical considerations. While it is not classified as a hazardous material, proper storage conditions—such as protection from moisture and extreme temperatures—are recommended to maintain its stability. Laboratory personnel often search for storage guidelines for Methyl 3-(2-cyanoethyl)benzoate, underscoring the need for clear and accessible safety information.

From an environmental perspective, the biodegradability and ecological impact of Methyl 3-(2-cyanoethyl)benzoate are subjects of ongoing research. As sustainability becomes a priority in chemical manufacturing, understanding the environmental footprint of such compounds is essential. Queries related to green chemistry alternatives and eco-friendly synthesis methods are increasingly common, aligning with global trends toward sustainable practices.

In summary, Methyl 3-(2-cyanoethyl)benzoate (CAS No. 1125633-27-3) is a multifaceted compound with significant applications in pharmaceuticals, material science, and beyond. Its unique chemical properties, coupled with its role in cutting-edge research, make it a subject of enduring interest. Whether you are a synthetic chemist, a materials engineer, or a procurement specialist, understanding the nuances of this compound can provide a competitive edge in your work.

1125633-27-3 (Methyl 3-(2-cyanoethyl)benzoate) 関連製品

- 1315366-10-9(4-Methylquinoline-8-sulfonamide)

- 2229410-38-0(1-(4-bromo-5-methylthiophen-2-yl)cyclobutylmethanol)

- 1796928-46-5(3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid)

- 167683-63-8(3-(2,6-Difluorophenyl)propanoic acid)

- 1780799-73-6(1-cyclopentyl-2-fluoroethan-1-ol)

- 1797977-25-3(N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzene-1-sulfonamide)

- 946314-69-8(2-methylpropyl N-(4-{2-4-(furan-2-carbonyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)

- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

- 1807119-18-1(2-Bromo-6-fluoro-3-iodotoluene)

- 1822474-36-1(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid)